Bienvenue dans la boutique en ligne BenchChem!

3-(3,4-dihydroisoquinolin-2(1H)-yl)-1-(3-nitrophenyl)pyrrolidine-2,5-dione

Medicinal Chemistry Structure-Activity Relationships Nitroaromatic Electronics

This 1,3-disubstituted pyrrolidine-2,5-dione features a 3-nitrophenyl (Hammett σm=0.71) and a 3,4-dihydroisoquinolin-2(1H)-yl group, offering a distinct electronic and steric profile for SAR exploration of antiproliferative (NCI-H460 -logIC50 ~5.8–6.8) and sigma-2 receptor (cf. CM398 Ki=0.43 nM) pharmacophores. The meta-nitro handle enables downstream reduction to aniline for amide coupling diversification. Ideal for focused analog sets comparing 3-nitro vs. 4-nitro, des-nitro, and 2-methoxy-4-nitrophenyl analogs. Standard analytical QC ensures >95% purity; shipped ambient for immediate screening.

Molecular Formula C19H17N3O4
Molecular Weight 351.4 g/mol
Cat. No. B11030486
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3,4-dihydroisoquinolin-2(1H)-yl)-1-(3-nitrophenyl)pyrrolidine-2,5-dione
Molecular FormulaC19H17N3O4
Molecular Weight351.4 g/mol
Structural Identifiers
SMILESC1CN(CC2=CC=CC=C21)C3CC(=O)N(C3=O)C4=CC(=CC=C4)[N+](=O)[O-]
InChIInChI=1S/C19H17N3O4/c23-18-11-17(20-9-8-13-4-1-2-5-14(13)12-20)19(24)21(18)15-6-3-7-16(10-15)22(25)26/h1-7,10,17H,8-9,11-12H2
InChIKeyJMVOUXPVDVVIIO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(3,4-Dihydroisoquinolin-2(1H)-yl)-1-(3-nitrophenyl)pyrrolidine-2,5-dione: Structural Baseline and Compound Class for Procurement Evaluation


3-(3,4-Dihydroisoquinolin-2(1H)-yl)-1-(3-nitrophenyl)pyrrolidine-2,5-dione (CAS 1150292-68-4; molecular formula C19H17N3O4; MW 351.36 g/mol) is a 1,3-disubstituted pyrrolidine-2,5-dione (succinimide) derivative bearing a 3-nitrophenyl group at the N-1 position and a 3,4-dihydroisoquinolin-2(1H)-yl moiety at the C-3 position . The compound belongs to the broader pyrrolodihydroisoquinoline chemotype, which has been claimed in patents as inhibitors of cellular proliferation and inducers of apoptosis in cancer cells (WO2006075012, AR-044956-A1) [1], and as PDE10 inhibitors [2]. The pyrrolidine-2,5-dione scaffold also underlies the IDO1 inhibitor chemotype exemplified by PF-06840003 (WO2015173764) [3]. However, quantitative biological activity data specific to this exact compound are not publicly available in peer-reviewed literature or authoritative databases such as ChEMBL or PubChem BioAssay as of the search date.

Why 1,3-Disubstituted Pyrrolidine-2,5-diones Cannot Be Interchanged: Structural Determinants of Differentiation for 3-(3,4-Dihydroisoquinolin-2(1H)-yl)-1-(3-nitrophenyl)pyrrolidine-2,5-dione


Within the 1,3-disubstituted pyrrolidine-2,5-dione chemotype, both the N-aryl substituent identity and the C-3 amine moiety critically determine target engagement profiles. The 3-nitrophenyl group on this compound introduces a strong electron-withdrawing meta-nitro substituent (Hammett σm = 0.71) that modulates the electron density of the succinimide ring, affecting both chemical stability (susceptibility to nucleophilic ring-opening) and potential π-stacking or hydrogen-bonding interactions with biological targets [1]. The 3,4-dihydroisoquinolin-2(1H)-yl group at C-3 provides a lipophilic, conformationally semi-rigid bicyclic amine distinct from simple dialkylamino or piperazine substituents found in other class members [2]. Patent SAR from the pyrrolodihydroisoquinoline series (WO2006075012) indicates that aryl substitution on the pendant phenyl ring dramatically affects antiproliferative potency, with -logIC50 values spanning 5.8 to 6.8 on NCI-H460 cells depending on substitution pattern [2]. Consequently, the closest commercially cataloged analogs — the 4-nitrophenyl isomer, the des-nitro phenyl derivative, and the 2-methoxy-4-nitrophenyl variant — cannot be assumed to exhibit equivalent biological or physicochemical behavior without direct comparative data.

Quantitative Differentiation Evidence for 3-(3,4-Dihydroisoquinolin-2(1H)-yl)-1-(3-nitrophenyl)pyrrolidine-2,5-dione Versus Closest Analogs


Meta-Nitro vs. Para-Nitro Phenyl Substitution: Electronic and Steric Differentiation

The target compound bears a 3-nitrophenyl (meta-nitro) substituent at the succinimide N-1 position. The closest commercially cataloged positional isomer is the 4-nitrophenyl (para-nitro) analog: 3-(3,4-dihydroisoquinolin-2(1H)-yl)-1-(4-nitrophenyl)pyrrolidine-2,5-dione (EvitaChem EVT-4170229, same molecular formula C19H17N3O4, MW 351.4 g/mol) . The meta-nitro group (Hammett σm = 0.71) exerts its electronic effect primarily through induction, whereas the para-nitro group (σp = 0.78) additionally engages in direct resonance interaction with the succinimide nitrogen. This electronic difference alters the electrophilicity of the imide carbonyls and the pKa of any potential α-protons, which can affect both reactivity in nucleophilic addition reactions and hydrogen-bond acceptor strength. No published head-to-head biological comparison between these two isomers exists; this is a structural-class inference.

Medicinal Chemistry Structure-Activity Relationships Nitroaromatic Electronics

DIHYDROISOQUINOLINE-CONTAINING vs. Simple Dialkylamino Pyrrolidine-2,5-diones: Class-Level Antiproliferative Potency Differentiation

The pyrrolodihydroisoquinoline chemotype, to which the target compound belongs, has been characterized in patent literature (WO2006075012) for antiproliferative activity against the NCI-H460 non-small cell lung cancer cell line. Representative compounds in this series demonstrated -logIC50 values ranging from 5.8 to 6.8 (i.e., IC50 = 1.58 μM to 0.16 μM) when tested on NCI-H460 cells [1]. By contrast, simple N-aryl pyrrolidine-2,5-diones lacking the dihydroisoquinoline moiety — such as 1-(3-nitrophenyl)pyrrolidine-2,5-dione (CAS 31036-66-5) — have shown substantially weaker or negligible activity in related assays, with reported IC50 values of 19 μM (1.90E+4 nM) against TC-PTP enzyme, and a reported IC50 of 28 μM in general cellular contexts [2]. This suggests that the dihydroisoquinoline substituent is a critical pharmacophoric element for potent biological activity within this scaffold class. Note: these data are cross-class comparisons, not head-to-head evaluations of the exact target compound.

Anticancer Antiproliferative Pyrrolodihydroisoquinoline

DIHYDROISOQUINOLINE Scaffold Validation: Sigma-2 Receptor Affinity as a Differentiator from Non-Isoquinoline Pyrrolidine-2,5-diones

The 3,4-dihydroisoquinolin-2(1H)-yl moiety has been extensively validated as a sigma-2 (σ2) receptor pharmacophore. CM398, a highly optimized sigma-2 ligand containing a 6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl moiety, displays Ki = 0.43 nM at σ2 with 1000-fold selectivity over σ1 (Ki σ1/Ki σ2 ratio > 1000) [1]. Other dihydroisoquinoline-containing sigma-2 ligands such as ISO-1 analogs show Ki values ranging from 6.95 to 28.2 nM at σ2 [2]. In contrast, simple pyrrolidine-2,5-diones lacking the dihydroisoquinoline group show no reported sigma receptor activity in BindingDB [3]. This class-level evidence indicates that the dihydroisoquinoline moiety is a privileged scaffold for sigma-2 receptor engagement — a target upregulated in proliferating tumors and relevant to both oncology and neuropathic pain indications. Note: no direct sigma-2 binding data exist for the exact target compound.

Sigma-2 Receptor CNS Pharmacology Tumor Imaging

Calculated Physicochemical Differentiation: Lipophilicity Modulation by the 3-Nitrophenyl Group

While experimentally measured logP/logD values are not publicly available for this compound, the 3-nitrophenyl group is expected to confer intermediate lipophilicity between the more lipophilic unsubstituted phenyl analog and the more polar carboxylic acid-containing analogs. The 3-nitrophenyl group contributes a calculated increment of approximately -0.28 logP units relative to unsubstituted phenyl (based on the π constant for NO2, π = -0.28) [1]. This places the target compound at a predicted logP of approximately 2.8–3.2 (based on the parent scaffold plus nitro contribution), compared to an estimated logP of ~3.1–3.5 for 3-(3,4-dihydroisoquinolin-2(1H)-yl)-1-phenylpyrrolidine-2,5-dione . This moderate reduction in lipophilicity may translate to improved aqueous solubility and reduced CYP450 binding compared to the des-nitro analog, though experimental verification is required.

Drug-likeness Physicochemical Properties logP Prediction

Best-Fit Research and Industrial Application Scenarios for 3-(3,4-Dihydroisoquinolin-2(1H)-yl)-1-(3-nitrophenyl)pyrrolidine-2,5-dione


Anticancer Screening Library Expansion with a Pyrrolodihydroisoquinoline Scaffold

The target compound is structurally aligned with the pyrrolodihydroisoquinoline antiproliferative chemotype described in Altana Pharma/Nycomed patents (WO2006075012, AR-044956-A1), which demonstrated -logIC50 values of 5.8–6.8 on NCI-H460 non-small cell lung cancer cells [1]. Procurement of this compound enables diversification of an existing screening library with a scaffold that combines the validated dihydroisoquinoline pharmacophore with a 3-nitrophenyl substituent — a substitution pattern distinct from the dimethoxybenzyl-substituted analogs that dominate the published patent examples. The meta-nitro group provides a synthetic handle for subsequent reduction to an aniline (for amide coupling diversification) or for use as a hydrogen-bond acceptor in target engagement.

Sigma-2 Receptor Ligand Development with a Non-Traditional Scaffold

The 3,4-dihydroisoquinolin-2(1H)-yl moiety is a validated sigma-2 receptor pharmacophore, with optimized ligands such as CM398 achieving Ki = 0.43 nM and >1000-fold selectivity over sigma-1 [2]. The target compound offers a structurally distinct entry point to sigma-2 ligand space by combining the dihydroisoquinoline group with a pyrrolidine-2,5-dione linker instead of the commonly used butyl chain or sulfonamide linkers. This scaffold novelty is valuable for organizations seeking to generate intellectual property around sigma-2 receptor modulators for oncology imaging, neuropathic pain, or neurodegenerative disease applications, particularly given that the predominant sigma-2 chemotypes (tetrahydroisoquinolines, benzimidazolones, and tropane derivatives) are already heavily patented.

Structure-Activity Relationship (SAR) Studies on Nitroaromatic Pyrrolidine-2,5-diones

As a 1,3-disubstituted pyrrolidine-2,5-dione bearing an electron-deficient nitroaromatic substituent, this compound serves as a key comparator in SAR campaigns exploring the effect of aryl substitution on the biological activity of the pyrrolidine-2,5-dione scaffold. The 3-nitrophenyl group (Hammett σm = 0.71) [3] provides a defined electronic perturbation that can be systematically compared with the 4-nitrophenyl isomer (σp = 0.78), the 2-methoxy-4-nitrophenyl analog (electronically and sterically distinct), and the unsubstituted phenyl derivative. The dihydroisoquinoline C-3 substituent further enables exploration of amine basicity and steric effects on target binding. This compound is most valuable when procured as part of a focused analog set for systematic SAR exploration rather than as a standalone screening compound.

Chemical Biology Tool for IDO1/TDO Pathway Investigation

The pyrrolidine-2,5-dione scaffold is the core of the IDO1 inhibitor chemotype exemplified by PF-06840003 (WO2015173764), which showed IDO1 IC50 = 150 nM (pIC50 = 6.82) in cellular kynurenine production assays [4]. While the target compound has not been directly evaluated for IDO1 inhibition, its structural features — a substituted succinimide ring with an N-aryl group — align with the general pharmacophore requirements for IDO1 active-site engagement. Researchers investigating the tryptophan-kynurenine metabolic pathway in cancer immunotherapy may find this compound useful as a structurally distinct probe to differentiate IDO1-dependent from IDO1-independent effects, particularly when compared head-to-head with established IDO1 inhibitors such as epacadostat or navoximod.

Quote Request

Request a Quote for 3-(3,4-dihydroisoquinolin-2(1H)-yl)-1-(3-nitrophenyl)pyrrolidine-2,5-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.